molecular formula C15H14ClN7O2 B292312 ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B292312
M. Wt: 359.77 g/mol
InChI Key: YBGMHDZHSDCUKH-UGMRXLIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of ethyl (ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
Ethyl (ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to exert various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of certain inflammatory cytokines, and scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its potential to selectively target cancer cells while sparing normal cells. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for research on ethyl (ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate. One possible direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, studies on its toxicity and pharmacokinetics are needed to evaluate its safety and efficacy as a potential drug candidate.
Conclusion
In conclusion, ethyl (ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate is a promising compound with potential applications in scientific research. Its synthesis method is relatively straightforward, and it has been shown to exhibit antiproliferative, anti-inflammatory, and antioxidant properties. Further research is needed to fully understand its mechanism of action, evaluate its safety and efficacy, and explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of ethyl (ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate with 3-chlorophenylhydrazine and ammonium acetate in the presence of acetic acid. The product is obtained in good yield and characterized by various spectroscopic techniques.

Scientific Research Applications

Ethyl (ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C15H14ClN7O2

Molecular Weight

359.77 g/mol

IUPAC Name

ethyl (3Z)-2-amino-3-[(3-chlorophenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H14ClN7O2/c1-2-25-15(24)10-7-19-14-11(12(17)22-23(14)13(10)18)21-20-9-5-3-4-8(16)6-9/h3-7,18,20H,2H2,1H3,(H2,17,22)/b18-13?,21-11-

InChI Key

YBGMHDZHSDCUKH-UGMRXLIKSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C2/C(=N\NC3=CC(=CC=C3)Cl)/C(=NN2C1=N)N

SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC(=CC=C3)Cl)C(=NN2C1=N)N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC(=CC=C3)Cl)C(=NN2C1=N)N

Origin of Product

United States

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